molecular formula C20H21N5O3S B2855874 1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 863003-33-2

1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2855874
CAS No.: 863003-33-2
M. Wt: 411.48
InChI Key: OOPRHRMMKIRZMD-UHFFFAOYSA-N
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Description

The compound 1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione belongs to the pyrimido[4,5-d]pyrimidine class, a bicyclic heterocyclic system with demonstrated pharmacological relevance. Key structural features include:

  • 1,3-dimethyl groups at positions 1 and 3 of the pyrimidine ring.
  • A thioether linkage at position 5, connecting to a 2-oxo-pyrrolidin-1-yl ethyl group, which may influence binding interactions and metabolic stability.

This scaffold is synthesized via Mannich reactions involving enaminouracil derivatives and aldehydes, as described in Scheme 4 of . Pyrimido[4,5-d]pyrimidines are noted for diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S/c1-23-17-15(19(27)24(2)20(23)28)18(29-12-14(26)25-10-6-7-11-25)22-16(21-17)13-8-4-3-5-9-13/h3-5,8-9H,6-7,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPRHRMMKIRZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CC=C3)SCC(=O)N4CCCC4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a compound belonging to the class of pyrimidine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article aims to summarize the biological activity of this compound based on current research findings, including synthesis methods, mechanisms of action, and efficacy against various biological targets.

The molecular formula of the compound is C20H22N4O3SC_{20}H_{22}N_4O_3S, with a molecular weight of 422.48 g/mol. It features a pyrimidine core structure that is often associated with various biological activities.

Antitumor Activity

Several studies have investigated the antitumor properties of pyrimidine derivatives similar to this compound. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.

Table 1: Summary of Antitumor Activity Studies

Study ReferenceCell Line TestedIC50 (μM)Mechanism of Action
Guo et al. MDA-MB-23127.6Induction of apoptosis
Elmongy et al. MCF-719.73Inhibition of cell proliferation
Yong et al. VariousVariesModulation of signaling pathways

These studies highlight the compound's potential as an anticancer agent, with mechanisms involving apoptosis induction and inhibition of cell proliferation.

Neuroprotective Effects

Research has also indicated that pyrimidine derivatives can possess neuroprotective properties. For instance, one study demonstrated that a related compound improved mitochondrial function and cognitive outcomes in rat models subjected to traumatic brain injury . The neuroprotective effects are attributed to the ability to enhance ATP production and reduce oxidative stress markers.

The biological activity of this compound can be explained through several mechanisms:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
  • Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at specific phases (e.g., G1 or G2/M), thereby inhibiting tumor growth.
  • Signal Transduction Modulation : The interaction with various signaling pathways (e.g., PI3K/Akt/mTOR) has been proposed as a mechanism for its antitumor effects.

Case Study 1: Anticancer Efficacy

In a controlled study involving MDA-MB-231 breast cancer cells, the compound exhibited significant cytotoxicity with an IC50 value of 27.6 μM. The study concluded that the compound could be developed into a potential therapeutic agent for breast cancer treatment due to its selective cytotoxicity against cancer cells while sparing normal cells .

Case Study 2: Neuroprotective Potential

A recent investigation into neuroprotective properties revealed that a derivative similar to our compound significantly improved cognitive functions and mitochondrial activity in animal models after traumatic brain injury. This suggests a promising avenue for further research into its use in neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomerism: Pyrimido[4,5-d] vs. Pyrimido[5,4-d]pyrimidines

  • Potency Differences : Pyrimido[5,4-d]pyrimidines generally exhibit higher potency than [4,5-d] isomers in kinase inhibition and other targets. For example, pyrimido[5,4-d]pyrimidine derivatives targeting 5-phosphoribosyl-1-pyrophosphate synthetase (PRS) showed IC50 values of 5.2 µM (PRS1) and 23.8 µM (PRS2) . In contrast, the [4,5-d] isomers, like the target compound, may compensate for reduced potency through optimized substituents (e.g., 7-phenyl group) .
  • Synthetic Routes : Both isomers are synthesized via cycloaddition or Mannich reactions, but microwave-assisted methods improve yields for [4,5-d] derivatives .
Table 1: Key Analogs and Their Activities
Compound Substituents Target Key Activity/IC50 Reference
Target Compound 1,3-dimethyl, 7-phenyl, thio-pyrrolidin CDK2 (presumed) Not explicitly reported; inferred activity from class
7f (Trisubstituted) 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine CDK2 IC50 = 0.05 µM (superior to Roscovitine)
APP-MP Pyrimido[5,4-d]pyrimidine nucleotide PRS IC50 = 5.2 µM (PRS1), 23.8 µM (PRS2)
20 () 7-thioxo, 1,3-dimethyl, pyrazolyl substituent Antimicrobial Moderate activity against bacterial strains
  • Thioether vs. Oxygen Linkers : The thioether group in the target compound may enhance electron delocalization and binding affinity compared to oxygen-linked analogs. For instance, thiourea-derived pyrimidopyrimidines () show improved solubility and bioactivity .
  • Pyrrolidin vs. Piperidin Moieties : The pyrrolidin-1-yl group in the target compound differs from the piperidin-1-yl group in the analog from . Piperidin’s larger ring size may alter steric interactions, though both groups are expected to enhance metabolic stability via reduced oxidation .

Structure-Activity Relationship (SAR)

  • Position 7 Substituents : The 7-phenyl group in the target compound likely enhances hydrophobic interactions with kinase ATP-binding pockets, as seen in CDK2 inhibitors ().
  • Position 5 Modifications : The thio-linked pyrrolidin group may improve selectivity by avoiding off-target interactions common in oxygen-linked analogs.
  • Fusion Type : While pyrimido[5,4-d]pyrimidines are generally more potent, substituent optimization in [4,5-d] derivatives (e.g., trisubstitution) can mitigate this disparity .

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